molecular formula C14H17N3OS B1326638 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 861433-16-1

4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1326638
M. Wt: 275.37 g/mol
InChI Key: KYZGTYZNWCZUJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various organic compounds with specific catalysts or reagents. For instance, the synthesis of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one derivatives was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . These methods demonstrate the versatility of synthetic approaches in the preparation of triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined by IR, 1H-NMR, and 13C-NMR spectra, and its crystalline form was analyzed in the monoclinic space group P2(1)/c . The molecular geometry, vibrational frequencies, and chemical shift values can be calculated using Hartree-Fock (HF) and density functional theory (DFT) methods, providing insights into the conformational flexibility and electronic structure of these compounds .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by their molecular structure and electronic properties. For instance, the thiol-thione tautomeric equilibrium is a key feature in the study of heterocyclic thione derivatives . The biological activities of these compounds, such as their potential as enzyme inhibitors, can be theoretically explored, and their reactivity can be discussed using molecular electrostatic potential surfaces and various electronic parameters .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that can be characterized by different analytical techniques. The crystal structure of these compounds provides information about their density and molecular packing . Vibrational spectroscopy and NMR can be used to assign vibrational modes and understand the chemical environment of atoms within the molecule . Theoretical calculations, such as DFT, can predict thermodynamic properties and help in understanding the stability and reactivity of these compounds .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • A study by Nikpour and Motamedi (2015) explored the unexpected methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, leading to new derivatives with potential applications in organic chemistry (Nikpour & Motamedi, 2015).
  • Mobinikhaledi et al. (2010) synthesized novel Schiff bases containing the 1,2,4-triazole ring, which could be useful in the development of new chemical entities (Mobinikhaledi et al., 2010).

Antioxidant and Inhibitory Activities

  • Pillai et al. (2019) reported the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings, which displayed significant antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
  • El Shehry et al. (2010) synthesized derivatives for potential anti-inflammatory and molluscicidal applications (El Shehry et al., 2010).

Corrosion Inhibition

  • Orhan et al. (2012) studied the corrosion protection of mild steel by a derivative, indicating its potential as a corrosion inhibitor (Orhan et al., 2012).

DNA Methylation Inhibition

  • Hakobyan et al. (2017) investigated aminomethylation and cyanoethylation of derivatives for their effects on cancer DNA methylation (Hakobyan et al., 2017).

Antihypoxic Activity

  • Karpun and Parchenko (2020) synthesized S-derivatives with potential anti-hypoxic effects, indicating their use in medical research (Karpun & Parchenko, 2020).

Electrochemical Behavior

  • Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles, which could inform their use in electrochemistry (Fotouhi et al., 2002).

properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGTYZNWCZUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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